Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorobenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a fluorophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the tetrahydropyrimidine ring. This intermediate is then reacted with 4-fluorobenzylamine and methyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyrimidine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[(2-FLUOROBENZOYL)AMINO]BENZOATE
- 1-{(2R,3R)-4-[(2,5-DIFLUOROBENZYL)(METHYL)AMINO]-3-METHOXY-2-METHYLBUTYL}-3-(4-FLUOROPHENYL)-1-[(2R)-1-HYDROXY-2-PROPANYL]UREA
Uniqueness
METHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H24FN3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 4-(2,5-dimethylphenyl)-6-[[(4-fluorophenyl)methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24FN3O3/c1-13-4-5-14(2)17(10-13)20-19(21(27)29-3)18(25-22(28)26-20)12-24-11-15-6-8-16(23)9-7-15/h4-10,20,24H,11-12H2,1-3H3,(H2,25,26,28) |
InChI Key |
QTPKZFAINQPMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(=C(NC(=O)N2)CNCC3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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